Cas no 194206-80-9 (N-Boc-N-(2-methylpropyl)-glycine)
N-Boc-N-(2-methylpropyl)-glycine Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-methylpropyl)-
- 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid
- DTXSID00629937
- Z1080671452
- Nalpha-(tert-Butyloxycarbonyl)-Nalpha-(2-methylpropyl) glycine
- [(TERT-BUTOXYCARBONYL)(2-METHYLPROPYL)AMINO]ACETIC ACID
- [(tert-Butoxycarbonyl)(isobutyl)amino]acetic acid
- 2-((tert-Butoxycarbonyl)(isobutyl)amino)acetic acid
- N-(TERT-BUTOXYCARBONYL)-N-ISOBUTYLGLYCINE
- 194206-80-9
- 2-((tert-Butoxycarbonyl)(isobutyl)amino)aceticacid
- F79062
- 2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid
- N-(t-butoxycarbonyl)-N-isobutylglycine
- N-Boc-N-(2-methylpropyl)-glycine
- 2-([(tert-Butoxy)carbonyl](2-methylpropyl)amino)acetic acid
- HPDNHXHMUBENMG-UHFFFAOYSA-N
- DB-172815
- A1-05714
- EN300-107855
- CS-0231310
- SCHEMBL2862223
- AKOS012371926
- N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine
-
- Inchi: 1S/C11H21NO4/c1-8(2)6-12(7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
- InChI Key: HPDNHXHMUBENMG-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)CC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 231.14713
- Monoisotopic Mass: 231.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.84
N-Boc-N-(2-methylpropyl)-glycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B671350-10mg |
N-Boc-N-(2-methylpropyl)-glycine |
194206-80-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B671350-50mg |
N-Boc-N-(2-methylpropyl)-glycine |
194206-80-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B671350-100mg |
N-Boc-N-(2-methylpropyl)-glycine |
194206-80-9 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-107855-0.05g |
2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid |
194206-80-9 | 95.0% | 0.05g |
$79.0 | 2025-02-21 | |
| Enamine | EN300-107855-0.1g |
2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid |
194206-80-9 | 95.0% | 0.1g |
$118.0 | 2025-02-21 | |
| Enamine | EN300-107855-0.25g |
2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid |
194206-80-9 | 95.0% | 0.25g |
$167.0 | 2025-02-21 | |
| Enamine | EN300-107855-0.5g |
2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid |
194206-80-9 | 95.0% | 0.5g |
$264.0 | 2025-02-21 | |
| Enamine | EN300-107855-1.0g |
2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid |
194206-80-9 | 95.0% | 1.0g |
$338.0 | 2025-02-21 | |
| Enamine | EN300-107855-2.5g |
2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid |
194206-80-9 | 95.0% | 2.5g |
$630.0 | 2025-02-21 | |
| Enamine | EN300-107855-5.0g |
2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid |
194206-80-9 | 95.0% | 5.0g |
$1116.0 | 2025-02-21 |
N-Boc-N-(2-methylpropyl)-glycine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on N-Boc-N-(2-methylpropyl)-glycine
N-Boc-N-(2-methylpropyl)-glycine: An Overview of a Versatile Amino Acid Derivative
N-Boc-N-(2-methylpropyl)-glycine (CAS No. 194206-80-9) is a valuable compound in the field of organic synthesis and medicinal chemistry. This amino acid derivative, characterized by its tert-butyloxycarbonyl (Boc) protecting group and a 2-methylpropyl substituent, offers unique properties that make it an essential building block in the synthesis of peptides and other bioactive molecules. This article provides a comprehensive overview of N-Boc-N-(2-methylpropyl)-glycine, including its chemical structure, synthesis methods, applications, and recent research developments.
Chemical Structure and Properties
N-Boc-N-(2-methylpropyl)-glycine is a derivative of glycine, the simplest amino acid, with the general formula C11H21NO4. The compound features a Boc protecting group on the amino nitrogen, which is crucial for controlling reactivity during peptide synthesis. The 2-methylpropyl substituent adds steric bulk and hydrophobicity, influencing the conformation and solubility properties of the molecule. The Boc group can be readily removed under acidic conditions, making it a versatile intermediate in organic synthesis.
Synthesis Methods
The synthesis of N-Boc-N-(2-methylpropyl)-glycine typically involves several steps. One common approach is to start with glycine and protect the amino group using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-glycine. The next step involves coupling N-Boc-glycine with 2-methylpropylamine using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms an amide bond between the carboxylic acid of N-Boc-glycine and the amine of 2-methylpropylamine. Purification can be achieved through techniques such as column chromatography or recrystallization.
Applications in Peptide Synthesis
N-Boc-N-(2-methylpropyl)-glycine is widely used in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptides and proteins. The Boc protecting group ensures that the amino group remains unreactive during the coupling steps, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Boc groups can be removed using trifluoroacetic acid (TFA), allowing for further functionalization or biological evaluation.
In addition to its use in SPPS, N-Boc-N-(2-methylpropyl)-glycine has been employed in the synthesis of cyclic peptides and peptidomimetics. These molecules often exhibit enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for drug development.
Biological Applications and Research Developments
Recent research has highlighted the potential of N-Boc-N-(2-methylpropyl)-glycine-derived peptides in various biological applications. For instance, studies have shown that certain cyclic peptides containing this building block exhibit potent antimicrobial activity against multidrug-resistant bacteria. These findings have sparked interest in developing new antibiotics based on these structures.
In another study, researchers investigated the use of N-Boc-N-(2-methylpropyl)-glycine-containing peptides as inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their modulation can have therapeutic benefits in diseases such as cancer and neurodegenerative disorders. The unique properties of N-Boc-N-(2-methylpropyl)-glycine, including its hydrophobicity and conformational flexibility, make it an ideal candidate for designing PPI inhibitors with high specificity and potency.
Safety Considerations and Handling
While N-Boc-N-(2-methylpropyl)-glycine is generally considered safe for laboratory use, proper handling precautions should be followed to ensure safety. The compound should be stored in a cool, dry place away from strong acids and bases. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this material to prevent skin contact and inhalation. In case of accidental exposure, appropriate first aid measures should be taken immediately.
Conclusion
N-Boc-N-(2-methylpropyl)-glycine (CAS No. 194206-80-9) is a versatile amino acid derivative with significant applications in organic synthesis and medicinal chemistry. Its unique chemical structure and properties make it an essential building block in peptide synthesis, drug development, and biological research. Ongoing research continues to uncover new potential uses for this compound, further cementing its importance in the scientific community.
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